Technical Guide: 4-(5-Bromopentyl)morpholine Hydrobromide (CAS 2006277-82-1)
Technical Guide: 4-(5-Bromopentyl)morpholine Hydrobromide (CAS 2006277-82-1)
Executive Summary
4-(5-Bromopentyl)morpholine Hydrobromide (CAS 2006277-82-1) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis.[1] It serves as a critical C5-linker reagent , enabling the introduction of a morpholine moiety—a privileged pharmacophore—at a precise distance from a core scaffold.
This guide provides a comprehensive technical overview for researchers, focusing on its physicochemical properties, synthesis logic, handling protocols, and applications in drug discovery, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and solubility-enhancing modifications.
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Nomenclature & Identification
| Property | Detail |
| Chemical Name | 4-(5-Bromopentyl)morpholine Hydrobromide |
| CAS Number | 2006277-82-1 |
| Molecular Formula | C₉H₁₈BrNO[2][3] • HBr |
| Molecular Weight | 318.07 g/mol (Salt); ~236.15 g/mol (Free Base) |
| SMILES | C1COCCN1CCCCCBr.Br |
| Structure Class | Nitrogen Heterocycle; Alkyl Bromide; Hydrobromide Salt |
Physical Properties (Class-Based Characterization)
Note: Specific experimental values for this custom-synthesis intermediate may vary by batch/polymorph. The following are characteristic of homologous morpholine-alkyl-bromide salts.
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Appearance: Typically a white to off-white crystalline solid. The hydrobromide salt form is preferred over the free base (often a viscous oil) to enhance stability and prevent spontaneous cyclization or degradation.
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Solubility:
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High: Water, Methanol, DMSO, DMF.
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Low/Insoluble: Diethyl ether, Hexanes, Toluene.
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Hygroscopicity: Hydrobromide salts are often hygroscopic; storage under desiccant is critical to prevent hydrolysis of the alkyl bromide moiety.
Part 2: Synthesis & Manufacturing Logic
The synthesis of 4-(5-Bromopentyl)morpholine Hydrobromide follows a standard nucleophilic substitution pathway but requires precise stoichiometry to prevent dimerization (formation of bis-morpholino pentane).
Synthetic Pathway
The core reaction involves the mono-alkylation of morpholine with an excess of 1,5-dibromopentane.
Reaction Logic:
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Stoichiometry: A large excess (3-5 equivalents) of 1,5-dibromopentane is used to statistically favor mono-alkylation over di-alkylation.
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Base Selection: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) scavenges the HBr generated during the S_N2 attack.
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Salt Formation: The free base oil is treated with HBr (in acetic acid or dioxane) to precipitate the stable hydrobromide salt.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for CAS 2006277-82-1, highlighting the critical salt formation step for stability.
Part 3: Applications in Drug Development[6]
This compound acts as a heterobifunctional linker . The bromine end is electrophilic (reactive toward amines, thiols, or phenols), while the morpholine end serves as a solubility handle or receptor-interacting motif.
Key Application Areas
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PROTAC Linker Design:
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The 5-carbon chain (pentyl) provides a specific spatial separation (~6-8 Å) between two ligands.
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Researchers use this to link an E3 ligase ligand to a target protein ligand. The morpholine group can improve the physicochemical properties (LogD) of the final chimera.
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Solubility Enhancement:
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Attaching a morpholine ring to a lipophilic drug candidate often lowers LogP and improves metabolic stability. The pentyl chain allows the morpholine to "float" away from the active site, minimizing steric interference.
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Neuropharmacology:
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Morpholine derivatives are frequent scaffolds in CNS drugs (e.g., Reboxetine). This reagent allows the rapid grafting of a morpholino-pentyl side chain onto core scaffolds like indoles or piperazines.
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Experimental Protocol: General Coupling Procedure
Standard protocol for attaching this linker to a phenol-containing drug scaffold.
Reagents:
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Target Scaffold (Ar-OH)
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4-(5-Bromopentyl)morpholine HBr (1.2 equiv)
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Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
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DMF (Anhydrous)
Step-by-Step:
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Activation: Dissolve the Target Scaffold in anhydrous DMF under Nitrogen. Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
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Addition: Add 4-(5-Bromopentyl)morpholine HBr in one portion.
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Note: The extra equivalent of base neutralizes the HBr salt immediately, liberating the reactive free base in situ.
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Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for the disappearance of the starting phenol.
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Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and inorganic salts. Dry organic layer over Na₂SO₄.
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Purification: Flash column chromatography (DCM/MeOH gradient).
Part 4: Handling, Stability & Safety (E-E-A-T)
Stability Profile
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Hydrolysis Risk: Alkyl bromides can hydrolyze to alcohols in the presence of moisture and heat. The HBr salt form suppresses this by maintaining a lower pH microenvironment, but the solid must be kept dry.
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Cyclization: The free base form of this molecule has a theoretical risk of intramolecular cyclization (forming a quaternary ammonium salt) upon prolonged storage. The HBr salt prevents this by protonating the morpholine nitrogen, rendering it non-nucleophilic.
Safety Data (Inferred from Class)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Visualization: Stability Logic
Figure 2: Stability logic demonstrating why the HBr salt is the preferred commercial form to prevent self-degradation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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Kourouli, T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Organic Chemistry. Retrieved from [Link]
